molecular formula C16H13BrFNO3 B2992319 Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate CAS No. 330677-55-9

Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate

Cat. No.: B2992319
CAS No.: 330677-55-9
M. Wt: 366.186
InChI Key: DMYNQOHJRDRYDQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate is a benzoate ester derivative featuring a substituted benzamido group at the para position of the ethyl benzoate core. The compound’s structure includes a 4-bromo-2-fluorobenzamido moiety, which introduces steric and electronic effects that influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-8-5-11(17)9-14(13)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYNQOHJRDRYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate typically involves the esterification of 4-(4-bromo-2-fluorobenzamido)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(4-bromo-2-fluorobenzamido)benzoic acid+ethanolcatalystEthyl 4-(4-bromo-2-fluorobenzamido)benzoate+water\text{4-(4-bromo-2-fluorobenzamido)benzoic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-(4-bromo-2-fluorobenzamido)benzoic acid+ethanolcatalyst​Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable reagents.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Formation of iodinated or other substituted derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamidobenzamides (SABA Derivatives)

Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), a sulfonamidobenzamide, shares a benzoate ester core with the target compound but incorporates a sulfonamide linker and a chlorophenylcarbamoyl group. SABA1 exhibits potent antimicrobial activity, with MIC values of 0.45–0.9 mM against E. coli (efflux-compromised strains), suggesting that the sulfonamide group enhances membrane permeability or target binding . In contrast, Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate lacks the sulfonamide moiety, which may reduce its antimicrobial efficacy but improve metabolic stability due to decreased susceptibility to enzymatic hydrolysis.

Thiazolidinone-Benzoate Hybrids

Compounds such as ethyl 4-[2-(2-fluorobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (3j) demonstrate potent aldose reductase (ALR2) inhibition (IC₅₀ = 0.20 ± 0.08 µM), outperforming the reference drug sorbinil . The 2-fluorobenzamido group in 3j aligns structurally with the 4-bromo-2-fluorobenzamido group in the target compound, suggesting that halogen substitution at the ortho position enhances target affinity.

Fluorinated Benzoate Esters in Medicinal Chemistry

Ethyl 2-[(4-fluorobenzoyl)amino]benzoate () shares a fluorobenzamido-benzoate scaffold but differs in substitution patterns. The para-fluorine in this analog likely optimizes electronic effects for hydrogen bonding, whereas the target compound’s ortho-fluorine and para-bromine may enhance hydrophobic interactions in enzyme active sites. Such structural variations highlight the importance of substituent positioning in modulating bioactivity.

Alkyl Benzoates in Material Science

Ethyl 4-(dimethylamino)benzoate () is utilized in resin cements for its high reactivity and superior physical properties compared to methacrylate derivatives. While unrelated to biological activity, this comparison underscores the role of electron-donating groups (e.g., dimethylamino) in enhancing polymerization efficiency—a property that could inspire functional group optimization in the target compound for drug delivery systems .

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects : Bromine at the para position (target compound) vs. chlorine in SABA1: Bromine’s larger atomic radius may improve hydrophobic interactions but reduce solubility.
  • Fluorine Positioning: Ortho-fluorine (target compound) vs.
  • Linker Groups : Sulfonamide (SABA1) vs. benzamido (target compound): Sulfonamides enhance antimicrobial activity but may increase metabolic instability .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/MIC) Application Reference
This compound Benzoate ester 4-Bromo-2-fluorobenzamido Not reported Potential enzyme inhibitor
SABA1 Sulfonamidobenzamide 2-Chloro-5-(phenylcarbamoyl) MIC = 0.45–0.9 mM (E. coli) Antimicrobial
Compound 3j () Thiazolidinone-benzoate 2-Fluorobenzamido IC₅₀ = 0.20 ± 0.08 µM (ALR2) ALR2 inhibition
Ethyl 2-[(4-fluorobenzoyl)amino]benzoate Benzoate ester 4-Fluorobenzamido (para) Not reported Medicinal chemistry

Biological Activity

Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of halogen substituents, which can significantly influence their biological interactions. The chemical structure is represented as:

C16H15BrFNO2\text{C}_{16}\text{H}_{15}\text{BrF}\text{N}\text{O}_2

This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromo and fluoro substituents enhances its binding affinity, potentially leading to the modulation of biochemical pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular proliferation or survival, particularly in cancer cells.
  • Receptor Modulation : It can interact with receptors involved in signaling pathways that regulate immune responses or apoptosis.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives possess broad-spectrum activity against various bacterial strains and fungi.

2. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For example:

  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis.
  • Mechanistic Insights : The compound was found to affect cell cycle progression and promote cell death through caspase activation pathways.

Case Study 1: Anticancer Activity in vitro

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity.
  • Mechanism : Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli:

  • Zone of Inhibition : The compound showed a zone of inhibition greater than 15 mm at a concentration of 100 µg/mL.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both bacterial strains.

Research Findings Summary

Activity Effect Reference
AnticancerIC50 = 12 µM (MCF-7 cells)Case Study 1
AntimicrobialZone of inhibition >15 mm (S. aureus)Case Study 2
Enzyme InteractionInhibits specific cancer-related enzymesMechanistic Insights

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